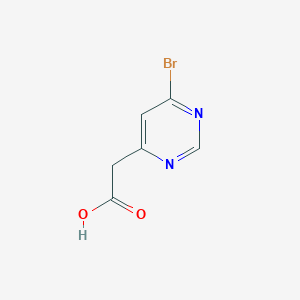

2-(6-Bromopyrimidin-4-yl)acetic acid

Description

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

2-(6-bromopyrimidin-4-yl)acetic acid |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-1-4(2-6(10)11)8-3-9-5/h1,3H,2H2,(H,10,11) |

InChI Key |

XHZCKDYXUWCEFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Br)CC(=O)O |

Origin of Product |

United States |

Nomenclature and Molecular Representation

Systematic IUPAC Nomenclature of 2-(6-Bromopyrimidin-4-yl)acetic acid

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(6-Bromopyrimidin-4-yl)acetic acid . This name is derived by identifying the parent structure, which is acetic acid, and the substituent attached to it, which is a 6-bromopyrimidin-4-yl group. The numbering of the pyrimidine (B1678525) ring dictates the locants for the bromo and the acetic acid substituents.

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 1784350-22-6 |

Table 1: Key Identifiers for 2-(6-Bromopyrimidin-4-yl)acetic acid. synblock.com

Two-Dimensional and Three-Dimensional Chemical Structural Depictions

The two-dimensional (2D) structure of 2-(6-Bromopyrimidin-4-yl)acetic acid illustrates the atomic connectivity within the molecule. It clearly shows the pyrimidine ring with a bromine atom at the 6th position and an acetic acid group attached to the 4th position.

Two-Dimensional Structure:

Note on Further Research:

While the fundamental structural and identifying information for 2-(6-Bromopyrimidin-4-yl)acetic acid is established, detailed experimental data regarding its synthesis, specific chemical reactions, comprehensive physical properties, and spectroscopic characterization are not extensively available in publicly accessible scientific literature. Further research would be necessary to fully elucidate these aspects of its chemical profile.

Synthetic Methodologies for 2 6 Bromopyrimidin 4 Yl Acetic Acid

General Synthetic Strategies for 6-Bromopyrimidine Derivatives

The creation of 6-bromopyrimidine derivatives is a foundational step. These strategies generally involve either building the pyrimidine (B1678525) ring with the bromine atom already incorporated or introducing it onto a pre-existing pyrimidine core.

The most prevalent method for constructing the pyrimidine ring is the principal synthesis, which involves the cyclization of a three-carbon component (like a β-dicarbonyl compound) with a molecule containing an N-C-N fragment (such as amidines, urea, or guanidine). bu.edu.egwikipedia.org To obtain a bromo-substituted pyrimidine, one can either use a brominated three-carbon precursor or halogenate the resulting pyrimidine ring.

Electrophilic C-substitution on the pyrimidine ring, including halogenation, typically occurs at the 5-position, which is the least electron-deficient. wikipedia.orgchemicalbook.com Therefore, direct bromination of an unsubstituted pyrimidine to achieve 6-bromo substitution is not straightforward. A more common approach is the conversion of existing functional groups. For instance, pyrimidinones (B12756618) (hydroxy-pyrimidines) can be converted to their corresponding chloro-derivatives using reagents like phosphorus oxychloride (POCl₃). These chloro-pyrimidines can then be transformed into bromo-pyrimidines, although direct conversion from pyrimidinones to bromopyrimidines using reagents like phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅) is also a viable strategy.

| Reagent Class | Specific Reagent | Purpose in Pyrimidine Synthesis |

| N-C-N Fragments | Formamidine, Guanidine, Urea | Provides the nitrogen atoms for the pyrimidine ring during cyclization. bu.edu.egwikipedia.org |

| C-C-C Fragments | β-dicarbonyl compounds, Malonic esters | Provides the carbon backbone for the pyrimidine ring. wikipedia.org |

| Halogenating Agents | Phosphorus Oxychloride (POCl₃), Phosphorus Pentabromide (PBr₅) | Converts pyrimidinones to chloro- or bromo-pyrimidines. |

Targeted Synthetic Routes to 2-(6-Bromopyrimidin-4-yl)acetic acid

Targeted syntheses for 2-(6-Bromopyrimidin-4-yl)acetic acid can be envisioned through two primary pathways: constructing the pyrimidine ring with the acetic acid side chain (or a precursor) already in place, or by adding the side chain to a pre-formed 6-bromopyrimidine precursor.

This approach involves the condensation of a 1,3-dicarbonyl compound that already contains the acetic acid side chain (or a protected version like an ester) with an N-C-N fragment. For example, a substituted malonic ester derivative could be reacted with formamidine. This would form a disubstituted pyrimidine-diol, which would then require conversion of the hydroxyl groups to halogens. A subsequent selective reaction would be necessary to differentiate the 4- and 6-positions, making this route potentially complex with challenges in regioselectivity. A synthesis of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, was achieved starting from methyl 2-(4-bromophenyl)acetate, demonstrating the viability of building the ring from a substituted acetate (B1210297) precursor. atlantis-press.com

A more common and often more efficient strategy is the post-functionalization of a suitable pyrimidine precursor. This route would begin with a readily available pyrimidine, such as 4,6-dichloropyrimidine (B16783) or 4,6-dibromopyrimidine (B1319750). One of the halogen atoms can then be selectively substituted with a group that can be converted to or already is an acetic acid moiety. Nucleophilic substitution at the 2-, 4-, and 6-positions of the pyrimidine ring is generally facilitated. chemicalbook.com Therefore, reacting 4,6-dibromopyrimidine with the enolate of a protected acetic acid ester, such as tert-butyl acetate, could potentially install the side chain at the 4-position. The success of this strategy hinges on controlling the regioselectivity of the substitution, ensuring that only one of the two bromine atoms is replaced.

Catalytic Approaches in the Synthesis of 2-(6-Bromopyrimidin-4-yl)acetic acid

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly powerful tools for the functionalization of heterocyclic compounds like pyrimidine.

Palladium-catalyzed cross-coupling reactions are a key method for forming carbon-carbon bonds, making them highly suitable for attaching the acetic acid side chain to a bromopyrimidine core. researchgate.net A plausible synthetic route would involve the reaction of 4,6-dibromopyrimidine with an organometallic reagent containing the acetic acid unit.

Several types of cross-coupling reactions could be employed:

Suzuki Coupling: Reaction with a boronic acid or ester derivative of acetic acid.

Hiyama Coupling: Reaction with an organosilane, which offers benefits of high chemical stability and low toxicity of the reagents. semanticscholar.org

Negishi Coupling: Reaction with an organozinc reagent, such as a Reformatsky reagent (e.g., BrZnCH₂CO₂Et).

The general scheme for such a reaction would be:

4,6-dibromopyrimidine + "M"-CH₂COOR → 2-(6-Bromopyrimidin-4-yl)acetic acid ester + "M"-Br

Where "M" represents the organometallic component (e.g., B(OH)₂, Si(OR)₃, ZnBr) and "R" is a protecting group for the carboxylic acid. The catalyst system typically involves a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a suitable ligand. researchgate.netrsc.org A critical aspect of this approach is achieving regioselective coupling at the C4 position while leaving the C6-bromo group untouched. The differing reactivity of the halogen positions can often be exploited to achieve this selectivity under carefully controlled conditions. thieme-connect.com

| Cross-Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki Coupling | Organoboron compounds | Mild reaction conditions, commercial availability of reagents. |

| Hiyama Coupling | Organosilanes | High stability and low toxicity of silicon reagents. semanticscholar.org |

| Negishi Coupling | Organozinc compounds | High reactivity of organozinc reagents. |

| Buchwald-Hartwig Amination | - | Used for C-N bond formation, demonstrating palladium's utility with halopyrimidines. thieme-connect.comrsc.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed couplings for certain transformations. For instance, copper-mediated Ullmann-type reactions can be used to form C-N, C-O, and C-S bonds. In the context of derivatizing 2-(6-Bromopyrimidin-4-yl)acetic acid, a copper catalyst could be employed to displace the bromine atom with various nucleophiles, such as amines, alcohols, or thiols.

Other Transition Metal Catalysis

Other transition metals like nickel and iron are also gaining prominence in cross-coupling reactions. Nickel catalysts, in particular, have shown utility in coupling reactions involving challenging substrates. Iron-catalyzed cross-couplings are of great interest due to the low cost and low toxicity of iron. These methodologies could potentially be applied to the synthesis and functionalization of the target compound.

Mechanistic Considerations in Synthetic Pathways

The mechanisms of the aforementioned coupling reactions are well-established. The Suzuki-Miyaura and Sonogashira couplings proceed through a catalytic cycle involving oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by transmetalation with the organoboron or organocopper species, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Decarboxylative couplings often involve the formation of an organometallic intermediate through decarboxylation, which then participates in a cross-coupling cycle. Copper-mediated reactions can proceed through various mechanisms, including oxidative addition-reductive elimination pathways or radical processes.

Optimization of Reaction Conditions and Solvent Effects

The success of these synthetic methodologies is highly dependent on the careful optimization of reaction conditions. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For instance, in Suzuki-Miyaura couplings, the choice of ligand can significantly impact the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of oxidative addition and reductive elimination. The base plays a crucial role in the transmetalation step, and its strength and solubility can influence the reaction outcome.

The solvent can also have a profound effect. In many cross-coupling reactions, polar aprotic solvents like DMF or dioxane are employed. The use of aqueous solvent mixtures is common in Suzuki-Miyaura reactions, which can facilitate the dissolution of the base and the boronic acid. The choice of solvent can also influence the stability of the catalyst and the intermediates in the catalytic cycle. For example, in the alkylation of pyrimidinones to introduce an acetic acid moiety, the solvent can determine the site of alkylation (N- vs. O-alkylation).

| Parameter | Effect and Considerations |

| Catalyst/Ligand | The electronic and steric properties of the ligand influence the reactivity and stability of the catalyst. |

| Base | The strength and nature of the base are critical for transmetalation (in Suzuki-Miyaura) and for neutralizing acidic byproducts. |

| Solvent | Solvent polarity and coordinating ability can affect catalyst solubility, stability, and the rates of individual steps in the catalytic cycle. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

Table 3: Key Parameters for Optimization of Cross-Coupling Reactions.

Advanced Spectroscopic and Analytical Characterization of 2 6 Bromopyrimidin 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(6-Bromopyrimidin-4-yl)acetic acid, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, offer a comprehensive map of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(6-Bromopyrimidin-4-yl)acetic acid is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Specifically, the proton at position 2 of the pyrimidine ring would likely resonate at the downfield end of this range, appearing as a singlet. The proton at position 5 would also present as a singlet in this region.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet in the upfield region, likely between 3.5 and 4.5 ppm. The acidic proton of the carboxyl group (-COOH) is characteristically broad and its chemical shift is highly dependent on the solvent and concentration, but it is generally expected to appear significantly downfield, often above 10.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >10.0 | Singlet (broad) |

| Pyrimidine H-2 | ~8.5 - 9.0 | Singlet |

| Pyrimidine H-5 | ~7.5 - 8.0 | Singlet |

| -CH₂- | ~3.5 - 4.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atoms of the pyrimidine ring will resonate in the 110-170 ppm region. The carbon atom bearing the bromine (C-6) is expected to be significantly shielded compared to the other ring carbons. The methylene carbon of the acetic acid group will appear at the most upfield region of the spectrum for this molecule, likely between 30 and 50 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| Pyrimidine C-4 | ~160 - 165 |

| Pyrimidine C-2 | ~155 - 160 |

| Pyrimidine C-6 | ~140 - 145 |

| Pyrimidine C-5 | ~120 - 125 |

| -CH₂- | 30 - 50 |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the signals of the methylene protons with their directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing long-range correlations, for instance, between the methylene protons and the C-4 and C-5 carbons of the pyrimidine ring, as well as the carbonyl carbon. This would solidify the assignment of the substitution pattern on the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-(6-Bromopyrimidin-4-yl)acetic acid is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹.

The C-N and C=C stretching vibrations of the pyrimidine ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=N, C=C (Pyrimidine Ring) | 1400 - 1600 | Medium to Strong |

| C-Br | 500 - 600 | Medium to Weak |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 2-(6-Bromopyrimidin-4-yl)acetic acid, with a molecular formula of C₆H₅BrN₂O₂, the expected monoisotopic mass is approximately 215.96 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).

Molecular Ion Analysis and Fragmentation Pattern Interpretation

Mass spectrometry would be a critical tool for confirming the molecular weight and elucidating the structure of 2-(6-Bromopyrimidin-4-yl)acetic acid.

Molecular Ion Analysis: In a mass spectrum, the molecular ion peak (M+) would be expected to appear as a doublet due to the isotopic distribution of bromine (79Br and 81Br), which occur in an approximate 1:1 ratio. libretexts.org This would result in two peaks of nearly equal intensity, separated by 2 m/z units. Given the molecular formula C₆H₅BrN₂O₂, the expected molecular weight is approximately 217.02 g/mol . Therefore, the molecular ion peaks would be anticipated at m/z 216 and 218.

Fragmentation Pattern Interpretation: The fragmentation of 2-(6-Bromopyrimidin-4-yl)acetic acid under electron impact (EI) ionization would likely proceed through several predictable pathways. The fragmentation of bromopyrimidine derivatives often involves the loss of the bromine atom or cleavage of the side chains. iosrjournals.org For carboxylic acids, common fragmentation includes the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).

A plausible fragmentation pathway could involve the initial loss of the bromine radical, followed by the cleavage of the acetic acid side chain. The loss of the carboxyl group is a common fragmentation pattern for aromatic carboxylic acids.

Hypothetical Fragmentation Data Table:

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| 216/218 | [M]+ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 171/173 | [M - COOH]+ | Loss of the carboxylic acid group, a common fragmentation for such compounds. |

| 137 | [M - Br]+ | Loss of the bromine atom from the molecular ion. |

| 92 | [M - Br - COOH]+ | Subsequent loss of the carboxylic acid group after the loss of bromine. |

X-ray Crystallography

X-ray crystallography would provide definitive information about the solid-state structure of 2-(6-Bromopyrimidin-4-yl)acetic acid.

To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to determine the crystal system, space group, and the precise arrangement of atoms in the crystal lattice. This would allow for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific data for this compound is unavailable, studies on similar structures, such as pyrimidine-4-carboxylic acid, reveal that these molecules often form hydrogen-bonded networks in the solid state. nih.govresearchgate.net It is plausible that the carboxylic acid group of 2-(6-Bromopyrimidin-4-yl)acetic acid would participate in hydrogen bonding with the nitrogen atoms of the pyrimidine ring of adjacent molecules.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (common for such organic molecules) |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| V (ų) | To be determined |

| Z | 4 (a common value for organic molecules of this size) |

Chromatographic Techniques for Purity Assessment and Analytical Profile

Chromatographic methods are essential for assessing the purity of 2-(6-Bromopyrimidin-4-yl)acetic acid and for developing a quantitative analytical profile.

HPLC is a primary technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be suitable for this compound.

Method Parameters: A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection would likely be performed using a UV detector, as the pyrimidine ring is a strong chromophore.

Purity Assessment: The purity would be determined by integrating the area of the peak corresponding to 2-(6-Bromopyrimidin-4-yl)acetic acid and comparing it to the total area of all peaks in the chromatogram.

Hypothetical HPLC Method Parameters Table:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | To be optimized, e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Due to the carboxylic acid group, 2-(6-Bromopyrimidin-4-yl)acetic acid is not sufficiently volatile for direct GC-MS analysis. Derivatization would be necessary to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by esterification (e.g., with methanol and an acid catalyst).

Analysis: Once derivatized, the compound could be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized compound, and the mass spectrometer would provide structural information based on the fragmentation pattern of the derivative. GC with a halogen-specific detector could also be a selective method for its determination. nih.gov

Hypothetical GC-MS Parameters for a Derivatized Compound Table:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

Computational Chemistry and Theoretical Investigations of 2 6 Bromopyrimidin 4 Yl Acetic Acid

Reactivity Descriptors and Quantum Chemical Parameters

No studies were found that calculate or discuss quantum chemical parameters such as chemical hardness, softness, electronegativity, or chemical potential specifically for this compound.

Global Reactivity Indices

Global reactivity indices are conceptual DFT tools that provide a general overview of a molecule's reactivity. These descriptors, including chemical hardness and the electrophilicity index, are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

A hypothetical data table for the global reactivity indices of 2-(6-Bromopyrimidin-4-yl)acetic acid, derived from DFT calculations, would be structured as follows:

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Chemical Hardness | η | Value |

| Electronegativity | χ | Value |

| Electrophilicity Index | ω | Value |

Note: The values in this table are placeholders and would require specific computational calculations to be determined.

Local Reactivity Indices

While global indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, identify the specific atomic sites within the molecule that are most likely to be involved in a chemical reaction.

Fukui Functions (f(r)) indicate the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com They are crucial for predicting the regioselectivity of chemical reactions. rsc.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in 2-(6-Bromopyrimidin-4-yl)acetic acid, one could predict the most reactive sites. For instance, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group would likely be susceptible to electrophilic attack, while certain carbon atoms might be more prone to nucleophilic attack.

A representative data table for the condensed Fukui functions might look like this:

| Atom | f+ | f- | f0 |

| C1 | Value | Value | Value |

| N2 | Value | Value | Value |

| C3 | Value | Value | Value |

| ... | ... | ... | ... |

Note: The atomic numbering and values are illustrative and would need to be determined through actual quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry also enables the modeling of reaction pathways and the analysis of transition states. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Reaction Pathway Modeling for a reaction involving 2-(6-Bromopyrimidin-4-yl)acetic acid, such as a nucleophilic substitution at the bromine-bearing carbon, would involve calculating the geometries and energies of the reactant, transition state, and product. This modeling provides a detailed, step-by-step visualization of the chemical transformation.

Transition State Analysis is a critical component of reaction pathway modeling. The transition state is the highest point on the minimum energy path and represents the energy barrier that must be overcome for the reaction to occur. By locating and characterizing the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. The vibrational frequencies of the transition state are also analyzed; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, the key energetic parameters determined from this analysis would be presented as follows:

| Parameter | Value (kcal/mol) |

| Energy of Reactants | Value |

| Energy of Transition State | Value |

| Energy of Products | Value |

| Activation Energy (Forward) | Value |

| Activation Energy (Reverse) | Value |

| Reaction Enthalpy | Value |

Note: These values are placeholders and are dependent on the specific reaction being modeled.

Chemical Reactivity and Mechanistic Studies of 2 6 Bromopyrimidin 4 Yl Acetic Acid

Intrinsic Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This configuration renders the ring electron-deficient, a feature that profoundly influences its reactivity. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. Conversely, this electron deficiency makes the carbon atoms of the pyrimidine nucleus susceptible to nucleophilic attack.

Reactivity of the Bromo Substituent

The bromine atom attached to the pyrimidine ring is a key functional group that serves as a handle for a variety of chemical modifications. Its reactivity is twofold, encompassing both its ability to act as a leaving group in substitution reactions and its capacity to engage in non-covalent interactions like halogen bonding.

The primary and most synthetically useful reaction involving the bromo substituent is its displacement via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the bromine. Studies on related halopyrimidines have shown that the reactivity order for aminolysis is generally bromo > iodo > chloro, although the differences in rates are often small. rsc.org This indicates that bromopyrimidines are highly effective substrates for substitution reactions with various nucleophiles, including amines, alkoxides, and thiolates.

A novel series of 5-bromo-pyrimidine derivatives has been synthesized through multi-step reactions that often begin with a dihalopyrimidine, highlighting the utility of halogen substitution in building molecular complexity. nih.gov

| Halogen Substituent | General Reactivity Ranking | Notes |

|---|---|---|

| Bromo | Most Reactive | Serves as an excellent leaving group in SNAr reactions. |

| Iodo | Intermediate Reactivity | Reactivity is comparable to bromo derivatives. |

| Chloro | Least Reactive | Generally requires more forcing conditions for substitution. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor) such as an oxygen or nitrogen atom. acs.orgnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the outer surface of the halogen, opposite to the C-Br bond. nih.gov

In bromopyrimidines, the electron-withdrawing character of the pyrimidine ring enhances the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. nih.gov This interaction has been shown to be significant in directing the supramolecular assembly of bromo-substituted pyrimidine macrocycles in the solid state, where C–Br⋯O and C–Br⋯N halogen bonds link molecules into well-defined chains. rsc.org While primarily studied in the context of crystal engineering, these directional interactions can also modulate the reactivity of the molecule in solution by influencing substrate pre-organization and stabilizing transition states. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Interaction Type | An attractive, non-covalent interaction between the bromine atom (donor) and an electronegative atom like O or N (acceptor). | acs.orgnih.gov |

| Driving Force | An electrostatically positive region (σ-hole) on the bromine atom interacts with a nucleophilic site. | nih.gov |

| Effect of Pyrimidine Ring | The electron-withdrawing nature of the ring enhances the σ-hole, strengthening the halogen bond. | nih.gov |

| Application | Plays a key role in crystal engineering and the formation of supramolecular assemblies. | rsc.org |

Reactivity of the Acetic Acid Moiety

The acetic acid side chain provides a locus for classical carboxylic acid chemistry, allowing for the synthesis of a wide range of functional derivatives. It is also susceptible to decarboxylation under certain conditions.

The carboxylic acid group (–COOH) is a versatile functional group that can be converted into numerous derivatives. msu.edulibretexts.org Standard organic transformations can be applied to 2-(6-Bromopyrimidin-4-yl)acetic acid to modify this moiety.

Esterification : Reaction with an alcohol under acidic conditions yields the corresponding ester. This reversible reaction is a common method for protecting the carboxylic acid or modifying the molecule's solubility and pharmacokinetic properties. msu.edu

Amidation : The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride (using reagents like thionyl chloride) or by using coupling agents (like DCC or EDC). bibliomed.org Direct reaction with amines requires high temperatures. msu.edu The synthesis of acetohydrazide derivatives from related pyrimidine thioacetates demonstrates a similar transformation pathway. nih.gov

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

| Amidation (via Acid Chloride) | Amine (R-NH₂) | Amide |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide |

Heteroaromatic acetic acids, particularly those with nitrogen atoms in positions analogous to the 2- and 4-positions of pyridine, are often susceptible to decarboxylation (the loss of CO₂). whiterose.ac.uk The decarboxylation of pyridine-2-carboxylic acid and related compounds has been shown to proceed through a mechanism involving a zwitterionic intermediate or ylide, which is stabilized by the electron-withdrawing nitrogen atom. cdnsciencepub.comcdnsciencepub.com

For 2-(6-Bromopyrimidin-4-yl)acetic acid, the presence of two ring nitrogens is expected to facilitate this process. The mechanism would likely involve the formation of a carbanionic intermediate at the methylene (B1212753) carbon upon loss of CO₂, which is stabilized by resonance involving the pyrimidine ring. While the uncatalyzed decarboxylation of carboxylic acids directly attached to a pyrimidine ring can be extremely slow, the flexibility of the acetic acid side chain and the electronic stabilization offered by the ring suggest that decarboxylation could be a significant reaction pathway under thermal or catalytic conditions. nih.gov

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity

The regioselectivity of reactions involving 2-(6-bromopyrimidin-4-yl)acetic acid is predominantly influenced by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most activated. In the case of 2-(6-bromopyrimidin-4-yl)acetic acid, the bromine atom at the C6 position and the acetic acid group at the C4 position are the key reactive sites on the ring. Theoretical studies on similar heterocyclic systems, such as quinazolines and pyridines, provide a framework for understanding the regioselectivity. nih.govrsc.org Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to the C2 position, making them more susceptible to nucleophilic attack. stackexchange.com

This inherent electronic preference leads to high regioselectivity in substitution reactions. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions, the substitution will selectively occur at the C6 position, replacing the bromine atom. researchgate.netmdpi.comorganic-chemistry.orgwikipedia.org

Stereochemical Control

While the pyrimidine ring itself is achiral, the acetic acid side chain offers a site for the introduction of chirality. Stereochemical control in transformations of 2-(6-bromopyrimidin-4-yl)acetic acid can be achieved through various synthetic strategies, primarily focusing on the α-carbon of the acetic acid moiety.

One common approach is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the carboxylic acid group, directing subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. Methodologies developed for the stereoselective alkylation of arylacetic acids, for example, can be adapted for this purpose. nih.gov

Another strategy involves the use of chiral reagents, such as chiral lithium amides, which can deprotonate the α-carbon to form a chiral enolate. Subsequent reaction with an electrophile then proceeds with high stereoselectivity. nih.gov Furthermore, stereoselective alkylation of chiral titanium(IV) enolates has been shown to be an effective method for introducing new stereocenters with high diastereoselectivity. ub.edu The displacement of a leaving group on a chiral substrate with the enolate of a pyrimidinylacetate derivative can also proceed with inversion of configuration, allowing for the synthesis of optically pure products. nih.gov

| Transformation | Method for Stereochemical Control | Typical Outcome | Relevant Analogy |

| α-Alkylation | Chiral auxiliary | High diastereoselectivity | Evans oxazolidinones |

| α-Alkylation | Chiral lithium amide | High enantioselectivity | Asymmetric deprotonation |

| Nucleophilic displacement | Chiral substrate | Inversion of configuration | SN2 reaction |

This table is generated based on general principles of stereoselective synthesis and analogies to similar chemical systems.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Aspects

The rates of reaction for 2-(6-bromopyrimidin-4-yl)acetic acid are influenced by several factors, including the nature of the reactants, catalyst, solvent, and temperature. In palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, the reaction mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.govchemrxiv.org

Oxidative Addition: This is often the rate-determining step. The palladium(0) catalyst inserts into the carbon-bromine bond. The electron-deficient nature of the pyrimidine ring can facilitate this step.

Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

The choice of palladium catalyst and ligands is critical in influencing the reaction kinetics. For instance, in Suzuki-Miyaura reactions of similar brominated heterocycles, the use of specific phosphine (B1218219) ligands has been shown to significantly affect the rate and efficiency of the coupling. researchgate.netmdpi.commdpi.com

Thermodynamic Aspects

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions of 2-(6-bromopyrimidin-4-yl)acetic acid, the formation of new, more stable bonds drives the reaction forward.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Drivers |

| Suzuki-Miyaura Coupling | Oxidative addition rate, ligand effects, concentration of reactants | Formation of stable C-C bond |

| Sonogashira Coupling | Rate of C-Br bond cleavage, catalyst activity | Formation of stable C-C triple bond |

| Nucleophilic Aromatic Substitution | Electrophilicity of the pyrimidine ring, nucleophile strength | Formation of a more stable bond than C-Br |

This table summarizes general kinetic and thermodynamic considerations for common reactions of aryl bromides, applicable by analogy to 2-(6-Bromopyrimidin-4-yl)acetic acid.

Applications in Advanced Organic Synthesis and Chemical Derivatization

2-(6-Bromopyrimidin-4-yl)acetic acid as a Versatile Synthetic Building Block

The strategic placement of a halogen, a carboxylic acid, and a nitrogen-rich heterocyclic ring makes 2-(6-Bromopyrimidin-4-yl)acetic acid a versatile scaffold for constructing a wide array of more complex molecules.

Construction of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrimidines, Pyrazolo[1,5-a]pyrimidines)

Fused heterocyclic systems are core structures in many pharmacologically active compounds. scielo.org.mx While direct cyclization of 2-(6-Bromopyrimidin-4-yl)acetic acid to form these systems is not the most common route, its functional groups allow for its conversion into suitable precursors.

Imidazo[1,2-a]pyrimidines: The classical synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone in a process known as the Chichibabin reaction. sigmaaldrich.com The 6-bromo substituent on the starting compound can be replaced with an amino group through nucleophilic aromatic substitution or, more commonly, through modern cross-coupling methods like the Buchwald-Hartwig amination. The resulting 2-(6-aminopyrimidin-4-yl)acetic acid could then, in principle, undergo cyclization. However, a more plausible pathway involves the transformation of the bromo-compound into a 2-aminopyrimidine intermediate, which can then react with various reagents to form the fused imidazole (B134444) ring. slideshare.net

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation reaction between a 3-aminopyrazole (B16455) and a 1,3-dicarbonyl compound or its equivalent. frontiersin.orgresearchgate.net To utilize 2-(6-Bromopyrimidin-4-yl)acetic acid for this purpose, it would first need to be elaborated into a suitable 1,3-dielectrophilic partner. For instance, the acetic acid side chain could be converted into a β-keto ester. This new derivative could then react with 3-aminopyrazole to undergo the characteristic cyclocondensation, yielding a pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.gov Various synthetic strategies, including microwave-assisted methods, have been developed to improve the efficiency of these cyclization reactions. frontiersin.orgresearchgate.net

| Target Fused System | Typical Precursor 1 | Typical Precursor 2 | Reaction Type |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | α-Haloketone | Cyclocondensation (Chichibabin) |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole | 1,3-Dicarbonyl Compound | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Chalcone or Enaminone | One-pot Cyclization |

Precursor for Diverse Substituted Pyrimidine Scaffolds

The true versatility of 2-(6-Bromopyrimidin-4-yl)acetic acid lies in its utility as a platform for generating a wide range of substituted pyrimidine derivatives. nih.gov The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their reliability and broad substrate scope.

By employing reactions such as the Suzuki-Miyaura coupling, the bromo group can be efficiently replaced with a variety of aryl or heteroaryl groups. This transformation is tolerant of many functional groups, including the carboxylic acid moiety (which may be protected as an ester during the reaction). Similarly, the Sonogashira coupling allows for the introduction of alkyne fragments, while Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing substituted amine functionalities at the 6-position. These reactions collectively allow chemists to systematically modify the pyrimidine core to explore structure-activity relationships (SAR) in medicinal chemistry programs.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium(0) Complex | Carbon-Carbon (C-Ar) |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium(0) Complex | Carbon-Nitrogen (C-N) |

| Sonogashira | Terminal Alkyne | Palladium(0) & Copper(I) | Carbon-Carbon (C-C≡CR) |

| Heck | Alkene | Palladium(0) Complex | Carbon-Carbon (C-C=C) |

Stereoselective Syntheses Utilizing the Compound

While there is limited specific literature on the direct use of 2-(6-Bromopyrimidin-4-yl)acetic acid in stereoselective reactions, its structure provides a clear handle for introducing chirality. The α-carbon of the acetic acid side chain is a prochiral center that can be functionalized asymmetrically.

A common and powerful strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgnih.gov In a hypothetical application, the carboxylic acid group of the title compound could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org This creates a chiral adduct where one face of the resulting enolate is sterically shielded by the auxiliary. Subsequent alkylation of the α-carbon would proceed with high diastereoselectivity. frontiersin.org After the desired stereocenter is set, the chiral auxiliary can be cleaved under mild conditions, yielding an enantiomerically enriched α-substituted pyrimidine acetic acid derivative, which can be recovered for reuse. This approach allows for precise control over the stereochemistry of substituents introduced next to the pyrimidine ring, a critical aspect in the synthesis of chiral drug candidates. researchgate.net

Strategies for Chemical Derivatization and Functionalization

The two primary functional groups of 2-(6-Bromopyrimidin-4-yl)acetic acid—the carboxylic acid and the bromo substituent—can be modified selectively to tune the compound's chemical properties and to serve as attachment points for further synthesis.

Modification of the Carboxylic Acid Group for Specific Chemical Behaviors

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can be converted into a variety of other functionalities.

Esterification: The acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification by reacting it with an alcohol under acidic catalysis. Esters are often used as protecting groups for the carboxylic acid during reactions at other parts of the molecule or to improve cell permeability in biological applications.

Amide Formation: Coupling the carboxylic acid with a primary or secondary amine yields an amide. This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to avoid the formation of the unreactive carboxylate salt that results from the acid-base reaction between the carboxylic acid and the amine. Alternatively, the acid can be converted to a more reactive acid chloride first.

Acid Chloride Synthesis: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not typically isolated but is used directly to react with nucleophiles like alcohols and amines to form esters and amides, respectively, under very mild conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(6-Bromopyrimidin-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another point for diversification of the scaffold.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), H⁺ catalyst | Ester (-COOR) |

| Amide Coupling | Amine (R₂NH), DCC or other coupling agent | Amide (-CONR₂) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Selective Functionalization of the Bromo Substituent

The bromo substituent at the 6-position of the pyrimidine ring is an excellent handle for selective modification, primarily through metal-catalyzed cross-coupling reactions. The reactivity of an aryl or heteroaryl bromide in these reactions is well-established and generally orthogonal to the reactivity of the carboxylic acid group, allowing for selective functionalization.

For example, a Suzuki-Miyaura reaction can be performed to form a C-C bond by reacting the bromo-pyrimidine with an organoboronic acid in the presence of a palladium catalyst. This can be achieved while the carboxylic acid group remains free, although protecting it as an ester may sometimes improve yields by increasing solubility in organic solvents. Similarly, Buchwald-Hartwig amination can be used to form C-N bonds with high selectivity. The ability to perform these transformations selectively on the C-Br bond without affecting the acetic acid side chain is a key feature that underscores the compound's utility as a flexible building block for constructing complex molecules with precise structural variations.

Derivatization for Enhanced Analytical Resolution and Performance

In modern analytical chemistry, derivatization is a critical strategy for modifying the chemical structure of an analyte to make it more suitable for separation and detection. This process is particularly valuable for compounds that exhibit poor chromatographic retention, low volatility, or weak detector response in their native form. The compound 2-(6-Bromopyrimidin-4-yl)acetic acid possesses distinct structural features that make it a promising, theoretically valuable reagent for derivatization, aimed at enhancing analytical resolution and performance in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The utility of a derivatizing agent is defined by its ability to react consistently with a target functional group and to append a tag that improves the analyte's chemical or physical properties. The molecular architecture of 2-(6-Bromopyrimidin-4-yl)acetic acid incorporates three key functional components that contribute to its potential as a derivatization reagent: the carboxylic acid group, the pyrimidine ring, and the bromine atom.

The Carboxylic Acid Group : The terminal acetic acid moiety serves as the reactive handle of the molecule. This functional group can be readily activated by coupling agents, such as carbodiimides (e.g., EDC, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to form a highly reactive intermediate. This activated ester can then efficiently react with nucleophilic functional groups on target analytes, such as primary and secondary amines or alcohols, to form stable amide or ester linkages, respectively. This is a well-established and robust method for covalently tagging molecules.

The Bromine Atom : The presence of a bromine atom on the pyrimidine ring offers a significant advantage for mass spectrometry-based detection. nih.gov Bromine naturally exists as two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. nih.gov Consequently, any analyte derivatized with 2-(6-Bromopyrimidin-4-yl)acetic acid will exhibit a characteristic doublet peak (M and M+2) in its mass spectrum, with the two peaks having nearly equal intensity. nih.gov This unique isotopic signature provides a high degree of confidence in identifying derivatized analytes within complex biological or environmental matrices and allows for their clear differentiation from background noise. nih.govresearchgate.net

The Pyrimidine Ring : The heterocyclic pyrimidine ring acts as a potent chromophore. Many small, polar analytes, such as aliphatic amines or amino acids, lack significant ultraviolet (UV) absorption and are therefore difficult to detect with standard HPLC-UV detectors. scienceopen.com By attaching the bromopyrimidine moiety, the resulting derivative gains a strong UV-absorbing tag, drastically increasing its molar absorptivity and thereby enhancing detection sensitivity by orders of magnitude. Furthermore, the introduction of this relatively large, aromatic structure can significantly alter the chromatographic properties of the analyte. It typically increases the hydrophobicity of small, polar molecules, leading to improved retention on reversed-phase HPLC columns and better separation from unretained sample components. nih.gov

A proposed reaction for the derivatization of a generic primary amine (R-NH₂) with 2-(6-Bromopyrimidin-4-yl)acetic acid is shown below. The reaction proceeds via the activation of the carboxylic acid with EDC, followed by nucleophilic attack from the amine to form a stable amide derivative.

Figure 1: Proposed reaction scheme for the derivatization of a primary amine with 2-(6-Bromopyrimidin-4-yl)acetic acid using EDC as a coupling agent.

The practical benefits of such a derivatization strategy can be illustrated through a hypothetical comparison of analytical performance metrics for a small, polar amine analyte before and after derivatization. The expected enhancements in retention, signal intensity, and detection limits are summarized in the table below.

Table 1: Illustrative Comparison of Analytical Parameters for a Hypothetical Analyte Before and After Derivatization

This table presents hypothetical data to demonstrate the anticipated benefits of derivatization with 2-(6-Bromopyrimidin-4-yl)acetic acid.

| Parameter | Before Derivatization (Analyte: R-NH₂) | After Derivatization (Analyte Derivative) | Anticipated Improvement |

| HPLC Retention Time (t_R) | 1.5 min | 8.2 min | Increased retention on reversed-phase column, better separation from void volume. |

| UV Signal at 254 nm | Not Detectable | Strong Absorbance | Enables sensitive detection using standard UV detectors. |

| MS Isotopic Pattern | Single [M+H]⁺ peak | Characteristic [M+H]⁺ and [M+2+H]⁺ peaks (1:1 ratio) | Provides high confidence in compound identification. |

| MS Signal Intensity (counts) | 5.0 x 10³ | 9.5 x 10⁵ | Significant signal enhancement due to improved ionization efficiency. |

| Limit of Detection (LOD) | 50 µg/mL | 10 ng/mL | Drastic improvement in sensitivity, allowing for trace-level analysis. |

Q & A

Q. What are the established synthetic routes for preparing 2-(6-Bromopyrimidin-4-yl)acetic acid, and how can reaction conditions be optimized for regioselectivity?

The synthesis of brominated pyrimidine derivatives often involves regioselective bromination under controlled conditions. For analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, bromine in acetic acid is used to achieve regioselectivity at the para position relative to electron-donating substituents (e.g., methoxy groups) . Key optimization parameters include:

- Solvent choice : Acetic acid facilitates protonation, enhancing electrophilic substitution.

- Temperature : Room temperature minimizes side reactions (e.g., di-bromination).

- Molar ratios : Stoichiometric bromine (1:1) ensures mono-substitution.

Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 2-(6-Bromopyrimidin-4-yl)acetic acid?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, H NMR can distinguish bromine-induced deshielding effects on adjacent protons .

- X-ray crystallography : Using programs like SHELXL (SHELX suite), researchers refine crystal structures to determine bond lengths, angles, and intermolecular interactions. For instance, hydrogen-bonded dimers (R(8) motifs) are commonly observed in brominated acetic acid derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br).

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental data in the crystallographic refinement of 2-(6-Bromopyrimidin-4-yl)acetic acid?

Discrepancies often arise from outliers in diffraction data or mispositioned hydrogen atoms. Methodological solutions include:

- Outlier rejection : Statistical tests (e.g., Chauvenet’s criterion) implemented in programs like FCF_filter exclude reflections with abnormal intensity ratios .

- Hydrogen atom modeling : Use riding models with standardized C–H distances (e.g., 0.95 Å for sp carbons) and isotropic displacement parameters (U(H) = 1.2–1.5 × U of parent atoms) .

- Validation tools : CheckCIF (IUCr) identifies geometric anomalies, while R/wR residuals (<5%) ensure refinement reliability .

Q. What strategies are employed to analyze the electronic effects of the bromine substituent on the pyrimidine ring in 2-(6-Bromopyrimidin-4-yl)acetic acid?

- Crystallographic angle analysis : Electron-withdrawing substituents (e.g., Br) enlarge adjacent C–C–C angles. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the Br-substituted angle is 121.5° vs. 118.2° for methoxy groups .

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and molecular electrostatic potential (MESP) to quantify electron withdrawal .

- Spectroscopic correlation : IR spectroscopy identifies shifts in C–Br stretching vibrations (~550–600 cm), while C NMR shows downfield shifts for carbons adjacent to Br .

Q. How is 2-(6-Bromopyrimidin-4-yl)acetic acid utilized in the synthesis of bioactive natural products or pharmaceutical intermediates?

This compound serves as a key intermediate in:

- Antimitotic agents : Analogous brominated acetic acids are used in Combretastatin A-4 synthesis via Perkin condensation/decarboxylation .

- Antimicrobial scaffolds : Bromopyrimidine cores are functionalized for structure-activity relationship (SAR) studies targeting bacterial enzymes .

- Macromolecular crystallography : Bromine’s heavy atom effect aids in experimental phasing (e.g., SAD/MAD) for protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.